Cas no 446286-59-5 (4-bromo-N,N-diethyl-1,3-thiazol-2-amine)

4-Bromo-N,N-diethyl-1,3-thiazol-2-amine is a brominated thiazole derivative with a diethylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety offers reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further structural diversification. The diethylamino group enhances solubility and modulates electronic properties, making it useful in ligand design or as a building block for bioactive molecules. The thiazole core contributes to its stability and potential biological activity, often exploited in medicinal chemistry. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
4-bromo-N,N-diethyl-1,3-thiazol-2-amine structure
446286-59-5 structure
Product Name:4-bromo-N,N-diethyl-1,3-thiazol-2-amine
CAS No:446286-59-5
MF:C7H11BrN2S
MW:235.144639253616
CID:3988845
PubChem ID:45787717
Update Time:2025-10-05

4-bromo-N,N-diethyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine, 4-bromo-N,N-diethyl-
    • 2-DIETHYLAMINO-4-BROMOTHIAZOLE
    • 4-bromo-N,N-diethyl-1,3-thiazol-2-amine
    • 4-Bromo-2-(diethylamino)thiazole
    • 4-Bromo-N,N-diethylthiazol-2-amine
    • CS-0298088
    • EN300-1246543
    • 446286-59-5
    • AB54158
    • AKOS015945312
    • SCHEMBL2628990
    • Inchi: 1S/C7H11BrN2S/c1-3-10(4-2)7-9-6(8)5-11-7/h5H,3-4H2,1-2H3
    • InChI Key: RQJGQYSPPGBZSS-UHFFFAOYSA-N
    • SMILES: S1C=C(Br)N=C1N(CC)CC

Computed Properties

  • Exact Mass: 233.98263Da
  • Monoisotopic Mass: 233.98263Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.4Ų

4-bromo-N,N-diethyl-1,3-thiazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1246543-0.05g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
0.05g
$624.0 2023-06-08
Enamine
EN300-1246543-0.1g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
0.1g
$653.0 2023-06-08
Enamine
EN300-1246543-0.25g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
0.25g
$683.0 2023-06-08
Enamine
EN300-1246543-0.5g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
0.5g
$713.0 2023-06-08
Enamine
EN300-1246543-1.0g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
1g
$743.0 2023-06-08
Enamine
EN300-1246543-2.5g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
2.5g
$1454.0 2023-06-08
Enamine
EN300-1246543-5.0g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
5g
$2152.0 2023-06-08
Enamine
EN300-1246543-10.0g
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
10g
$3191.0 2023-06-08
Enamine
EN300-1246543-50mg
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
50mg
$407.0 2023-10-02
Enamine
EN300-1246543-100mg
4-bromo-N,N-diethyl-1,3-thiazol-2-amine
446286-59-5
100mg
$427.0 2023-10-02
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司